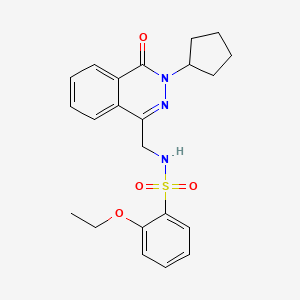![molecular formula C19H12FN3O4 B2756110 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one CAS No. 1358070-12-8](/img/structure/B2756110.png)
3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a complex organic molecule that incorporates several structural motifs, including a benzo[d][1,3]dioxol-5-yl group, a 1,2,4-oxadiazol-5-yl group, and a 6-fluoro-1-methylquinolin-4(1H)-one group . These structural motifs are found in a variety of compounds that possess important pharmaceutical and biological applications .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized via methods such as Pd-catalyzed C-N cross-coupling . Another method reported the synthesis of novel benzo[d][1,3]dioxole incorporated diselenide using stable and readily available starting material .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has explored the synthesis and characterization of compounds structurally related to the one , focusing on the development of novel compounds with potential biological activities. For instance, studies have investigated the synthesis of substituted benzamides and benzothiazole derivatives, highlighting methodologies for creating diverse molecular structures (N. Chau et al., 1982; Thomas O. Richardson et al., 1998). These synthesis techniques are crucial for developing new drugs and materials with specific properties.
Fluorescence Properties and Chemosensors
Certain derivatives, particularly those involving quinoline and benzoxazole, have been studied for their fluorescence properties, making them useful in developing sensitive detection reagents and protein labels (J. S. Nair et al., 2004; Young-hee Kim et al., 2004). These applications are particularly relevant in biochemical assays and the development of diagnostic tools.
Antitumor Activity
The antitumor potential of quinazolinone analogues has been a subject of interest, with studies demonstrating the synthesis of novel compounds and their evaluation against various cancer cell lines (Ibrahim A. Al-Suwaidan et al., 2016). The research emphasizes the importance of structural modifications to enhance biological activity and selectivity towards specific types of cancer cells.
Antimicrobial and Antiviral Activities
Research on derivatives structurally similar to "3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one" includes investigations into their antimicrobial and antiviral activities. These studies are crucial for discovering new therapeutic agents against resistant strains of bacteria and viruses (D. Dewangan et al., 2016; P. Selvam et al., 2010). These findings contribute to the ongoing search for effective treatments for infectious diseases.
Direcciones Futuras
Propiedades
IUPAC Name |
3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3O4/c1-23-8-13(17(24)12-7-11(20)3-4-14(12)23)19-21-18(22-27-19)10-2-5-15-16(6-10)26-9-25-15/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKIGLYAJJUUNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2756027.png)
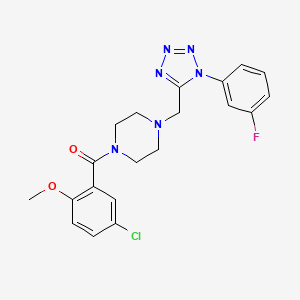
![8-(7-methoxy-1-benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2756029.png)
![methyl 2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2756030.png)
![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-N-cyanoaniline](/img/structure/B2756033.png)
![N-(3-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2756034.png)
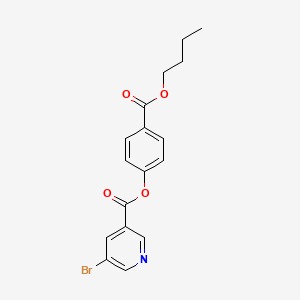

![2,2-Difluorobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2756041.png)
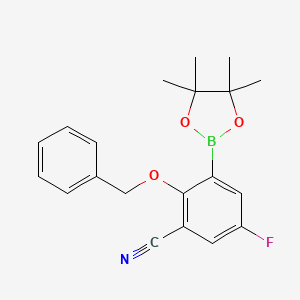
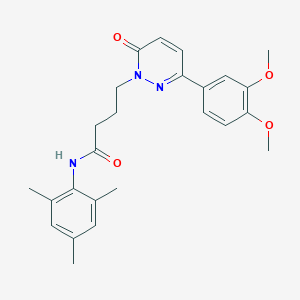
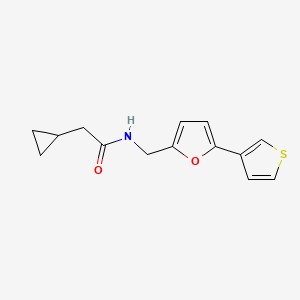
![Tert-butyl 5-azaspiro[2.4]heptane-7-carboxylate](/img/structure/B2756048.png)
